4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-11-23-17-10-5-4-9-16(17)19(24)18(21(23)26)20(25)22-13-14-7-6-8-15(12-14)27-2/h3-10,12,24H,1,11,13H2,2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAGANGABKHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Scientific Research Applications
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its biological activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 3-methoxyphenylmethyl substituent likely confers resistance to oxidative metabolism, similar to the trifluoromethyl group in tasquinimod .
Biological Activity
4-Hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the class of 4-hydroxyquinolones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a quinoline core with various functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, starting from an appropriate aniline derivative and a β-ketoester, followed by cyclization and functional group modifications.
Synthetic Routes
Common synthetic routes include:
- Condensation : Aniline derivatives are condensed with β-ketoesters.
- Cyclization : Formation of the quinoline core through cyclization reactions.
- Functionalization : Subsequent modifications to introduce various substituents that enhance biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The key areas of activity include:
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of related quinolone compounds. For instance, a study evaluated the antibacterial activity against several bacterial strains using microdilution methods. The minimum inhibitory concentrations (MIC) were found to range from 0.17 mg/mL to >3.75 mg/mL .
| Compound | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Compound A | 0.23 | Bacillus cereus | Escherichia coli |
| Compound B | 0.47 | Staphylococcus aureus | E. coli |
| Compound C | 0.70 | Salmonella Typhimurium | E. coli |
Antiviral Activity
Research has also pointed towards potential antiviral properties of quinolone derivatives. In vitro studies indicated that certain derivatives could inhibit viral replication in cell cultures, although specific data on this compound remains limited.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A notable study revealed that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
The precise mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that lead to cell death in cancer cells.
Case Studies
A selection of case studies highlights the biological activities observed with this compound or its analogs:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Anticancer Properties : In vitro studies on lung cancer cell lines showed that treatment with similar quinolone derivatives resulted in a significant reduction in cell viability and increased apoptosis markers .
Q & A
Q. What are the recommended methods for synthesizing this compound?
Synthesis typically involves multi-step reactions, including condensation of quinoline precursors with appropriate carboxamide derivatives. For example, ethyl esters (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) can serve as intermediates for introducing substituents via nucleophilic substitution or alkylation . Reagents such as 3-methoxyphenylmethylamine (from analogs in ) may be used for coupling. Optimize reaction conditions (solvent, temperature, catalyst) using statistical design of experiments (DoE) to minimize trial-and-error approaches .
Q. How should researchers handle and store this compound to ensure stability and safety?
Follow hazard codes P201 (obtain specialized instructions before use), P210 (avoid heat/open flames), and P101 (carry product label if medical aid is needed) . Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Conduct stability studies under varying pH, temperature, and light conditions to determine shelf life.
Q. What spectroscopic techniques are most effective for characterizing its structure?
Use X-ray crystallography (as in ) for absolute configuration determination. Complement with -/-NMR to confirm proton environments and carbonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) .
Advanced Research Questions
Q. How can computational methods optimize synthesis?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. ICReDD’s methodology combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can further prioritize high-yield routes.
Q. What strategies resolve contradictions in bioactivity data?
Conduct meta-analyses to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Use factorial experimental designs to isolate confounding factors . Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based) and replicate studies in independent labs. Reference bioactivity data from crystallography-derived binding modes (e.g., ) to correlate structure with function.
Q. How does reactor design impact scalability in continuous flow synthesis?
Reactor parameters (e.g., residence time, mixing efficiency) critically affect yield in flow chemistry. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model mass/heat transfer . Microreactors with controlled temperature gradients and immobilized catalysts can enhance reproducibility. Monitor in-line via FTIR or UV-vis for real-time adjustments.
Q. Which statistical models analyze structure-activity relationships (SAR)?
Apply multivariate regression or partial least squares (PLS) to correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity. Use cluster analysis to group compounds with similar physicochemical properties (logP, polar surface area). Bayesian optimization can guide iterative SAR exploration .
Q. How do substituent variations affect physicochemical properties?
Compare analogs (e.g., 3-methoxy vs. 4-chloro derivatives) using computational tools (e.g., COSMO-RS for solubility prediction). Experimental studies on partition coefficients (logD), permeability (PAMPA), and thermal stability (DSC/TGA) quantify substituent impacts . Substituent electronegativity and steric bulk directly influence hydrogen bonding and crystal packing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
